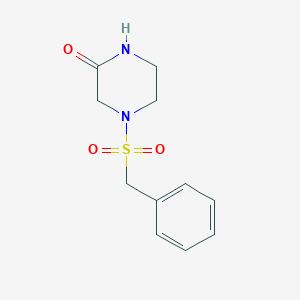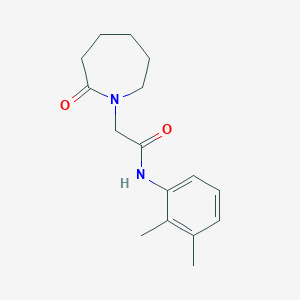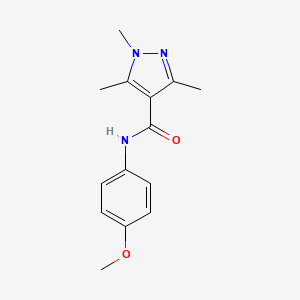
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone, also known as ACE, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACE is a synthetic molecule that belongs to the class of ketones and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone is not fully understood. However, it has been suggested that 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may also modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has also been found to modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant effects. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research purposes. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone also has a relatively low toxicity profile, making it safe for use in animal studies. However, there are also some limitations to the use of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone in lab experiments. The mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone is not fully understood, and further studies are needed to elucidate its biological activity. Additionally, the effects of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may vary depending on the experimental conditions, and caution should be exercised when interpreting the results of studies using this compound.
Orientations Futures
There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. Further studies are needed to elucidate the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone and its biological activity. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may have potential therapeutic applications for the treatment of various diseases, and further studies are needed to explore its potential in this area. Additionally, the effects of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone on different ion channels and receptors in the nervous system should be investigated to better understand its analgesic and anticonvulsant effects. Finally, the development of new synthetic derivatives of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone involves a series of chemical reactions that include the condensation of 4-chloro-3-methylphenol with 2-chloroethyl ethyl ether to form 2-(4-chloro-3-methylphenoxy)ethyl ether. This intermediate is then treated with sodium hydride and azetidine-1-carboxylic acid to yield 1-(azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-7-10(3-4-11(9)13)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAUNNSZJFPQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)

